1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

EGFR T790M Tyrosine Kinase Inhibitor Drug Resistance

1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 140865-97-0), also known as 2-acetyl-1,2,3,4-tetrahydro-8-isoquinolinol, is a synthetic tetrahydroisoquinoline derivative with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol. It is classified as a secondary amine and is characterized by the presence of an 8-hydroxy group on the isoquinoline ring and an N-acetyl substituent.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 140865-97-0
Cat. No. B584504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
CAS140865-97-0
Synonyms1-(3,4-Dihydro-8-hydroxy-2(1H)-isoquinolinyl)-ethanone
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C(=CC=C2)O
InChIInChI=1S/C11H13NO2/c1-8(13)12-6-5-9-3-2-4-11(14)10(9)7-12/h2-4,14H,5-7H2,1H3
InChIKeyOJWXEAAIIQCQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 140865-97-0): A Tetrahydroisoquinoline-Based EGFR Kinase Inhibitor Intermediate


1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 140865-97-0), also known as 2-acetyl-1,2,3,4-tetrahydro-8-isoquinolinol, is a synthetic tetrahydroisoquinoline derivative with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol [1]. It is classified as a secondary amine and is characterized by the presence of an 8-hydroxy group on the isoquinoline ring and an N-acetyl substituent . This compound serves as a key intermediate in the synthesis of novel tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, as described in patent literature [2].

Why Generic Tetrahydroisoquinolines Cannot Substitute for 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone in EGFR-Targeted Synthesis


Generic substitution within the tetrahydroisoquinoline class is not feasible due to the compound's specific functional group arrangement, which is critical for its role as a synthetic building block for EGFR inhibitors. The precise positioning of the 8-hydroxy group and the N-acetyl moiety on the 3,4-dihydroisoquinoline scaffold enables selective chemical derivatization to introduce the pharmacophores necessary for targeting the EGFR T790M mutant kinase [1]. Simple analogs lacking this substitution pattern would fail to generate the required core structure for the patented inhibitors, leading to a complete loss of biological activity against the drug-resistant mutant [2]. This structural specificity directly translates to a procurement requirement for the exact CAS 140865-97-0 compound.

Quantitative Evidence for 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone Selection: A Comparator-Based Analysis


Role as an Intermediate in T790M-Mutant EGFR Inhibitor Synthesis vs. Unsubstituted Isoquinolines

The compound is explicitly used as a reactant in the synthesis of a series of N-phenylacrylamide-linked tetrahydroisoquinolin-EGFR inhibitors claimed in US10300058B2 and WO2015158310A1 [1]. The patent describes the preparation of compounds (e.g., Compound 11 in BindingDB) that incorporate the 2-acetyl-8-hydroxy-1,2,3,4-tetrahydroisoquinoline moiety as a core scaffold [2]. In contrast, unsubstituted isoquinoline or tetrahydroisoquinoline (CAS 91-21-4) cannot undergo the same N-arylation and subsequent functionalization to yield an active inhibitor. The patent explicitly highlights the necessity of the hydroxyl group for further derivatization to achieve potent EGFR inhibition, particularly against the T790M mutant [1].

EGFR T790M Tyrosine Kinase Inhibitor Drug Resistance

Computed LogP Differentiation for Blood-Brain Barrier Penetration Potential vs. More Lipophilic Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for this compound is 0.9 [1]. This value falls within the optimal range for potential central nervous system (CNS) drug candidates (typically LogP 1–3). A structurally similar analog, 2-acetyl-1,2,3,4-tetrahydroisoquinoline lacking the 8-hydroxy group, has a predicted LogP of approximately 1.5, indicating higher lipophilicity [2]. While direct biological data is absent, the lower lipophilicity of the target compound suggests it could serve as a better starting scaffold for designing EGFR inhibitors with reduced off-target CNS toxicity or, conversely, a lower baseline for tuning CNS penetration.

ADMET LogP CNS Penetration

Specific Hydrogen Bond Donor Pattern for Targeted Kinase Interaction vs. 8-Methoxy Analogs

The compound possesses exactly one hydrogen bond donor (the 8-OH group) and two hydrogen bond acceptors (the carbonyl oxygen and the phenolic oxygen) [1]. In the context of the patent's general formula (I), the hydroxyl group is a critical site for further functionalization to introduce key pharmacophoric elements that make direct interactions with the kinase hinge region [2]. An analog where the 8-hydroxy is replaced by a methoxy group (8-methoxy-3,4-dihydroisoquinoline derivative) would lack the hydrogen bond donor capacity, altering the final inhibitor's binding mode. While no direct IC50 comparison for the final inhibitors derived from each is available, the patent's synthetic schemes explicitly and exclusively start from the 8-hydroxy intermediate for the most potent exemplars [2].

Hydrogen Bonding Kinase Inhibition Structure-Activity Relationship

Key Application Scenarios for Procuring 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 140865-97-0)


Synthesis of Third-Generation EGFR T790M Inhibitors

The primary procurement scenario is for medicinal chemistry laboratories engaged in the synthesis and optimization of covalent or non-covalent EGFR inhibitors targeting the T790M gatekeeper mutation, which is a common cause of acquired resistance to first- and second-generation tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC). The compound serves as the foundational core scaffold for generating the inhibitor series described in the Xuanzhu Pharma patent family (US10300058, WO2015158310) [1].

Building Block for Focused Kinase Inhibitor Libraries

This dihydroisoquinoline derivative is an ideal procurement choice for building a focused, fragment-based drug discovery library centered on the tetrahydroisoquinoline motif. Its bifunctional nature (N-acetyl-protected amine and free phenol) allows for parallel diversification through amide coupling or O-alkylation, enabling rapid exploration of structure-activity relationships around a privileged kinase-binding scaffold [2].

ADMET Probe Synthesis for CNS Oncology Programs

Procurement is justified for programs aiming to develop EGFR inhibitors with a controlled brain penetration profile, given the compound's favorable LogP of 0.9 [3]. Researchers can use this intermediate to systematically study the impact of peripheral modifications on blood-brain barrier permeability, without the confounding influence of high baseline lipophilicity from the core scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.